2-Chloro-4-nitrophenyl maltoheptaoside
Description
Contextualizing Chromogenic Glycosides in Biochemical Research
Chromogenic glycosides are a class of compounds integral to biochemical research, serving as substrates that produce a colored product upon enzymatic cleavage. scbt.com These molecules consist of a carbohydrate moiety linked to a chromogenic aglycone (a non-sugar compound). When a specific glycosidase enzyme hydrolyzes the glycosidic bond, the chromophore is released, resulting in a measurable color change. scbt.comresearchgate.net This property allows for the simple and direct visualization and quantification of enzyme activity without the need for complex analytical equipment. scbt.com
The applications of chromogenic substrates are widespread in various scientific fields. In genetics and molecular biology, they are used to identify gene expression through enzymatic markers. scbt.com Microbiologists utilize these substrates to identify bacterial colonies based on their enzymatic profiles. scbt.com Furthermore, in environmental science, chromogenic substrates facilitate the detection of specific contaminants through enzyme-based assays. scbt.com The immediate visual feedback provided by these compounds makes them a staple in laboratories for studying enzymatic pathways, inhibition, and kinetics. scbt.com
Significance of Maltooligosaccharide Derivatives as Enzymatic Probes
Maltooligosaccharides are low molecular weight carbohydrates that play a significant role in the food and pharmaceutical industries due to their prebiotic and biopreservative properties. nih.gov In the realm of enzymology, derivatives of maltooligosaccharides are particularly valuable as probes for studying amylolytic enzymes, such as α-amylase. These enzymes are responsible for the breakdown of starch and related carbohydrates. researchgate.net
Chromogenic and fluorogenic derivatives of maltooligosaccharides are widely employed for the convenient determination of enzyme activity. mdpi.com The enzymatic hydrolysis of these derivatives releases a chromophore or fluorophore, allowing for the measurement of absorbance or fluorescence, which is directly proportional to the enzyme's activity. mdpi.com This method is highly suitable for automated analytical systems and is used to determine α-amylase levels in various biological samples, including human serum and urine. mdpi.com The use of such probes provides a sensitive and efficient means to study the kinetics and substrate specificity of these important enzymes. researchgate.netmdpi.com
Rationale for the Design of 2-Chloro-4-nitrophenyl Maltoheptaoside as a Substrate
This compound (CNP-G7) was specifically designed as a chromogenic substrate for the determination of α-amylase activity. nih.govd-nb.info The design of this molecule incorporates a maltoheptaose (B131047) chain, which is a known substrate for α-amylases, linked to a 2-chloro-4-nitrophenyl group. The rationale behind this design lies in the properties of the liberated chromophore, 2-chloro-4-nitrophenol (B164951) (CNP).
The selection of 2-chloro-4-nitrophenol as the indicator molecule was driven by the need for a more sensitive assay compared to those using 4-nitrophenyl derivatives. d-nb.info The molar absorbance of CNP is significantly higher than that of 4-nitrophenol (B140041), leading to a more sensitive test. nih.gov Specifically, the absorbance of CNP is about twice that of 4-nitrophenol under typical assay conditions. nih.gov This increased sensitivity allows for the use of smaller sample volumes, which in turn reduces interference from substances like bilirubin (B190676), glucose, and hemoglobin. d-nb.info
Furthermore, the assay using CNP-G7 is less susceptible to fluctuations in pH and temperature. d-nb.info The cleavage of CNP-G7 by α-amylase directly releases the colored 2-chloro-4-nitrophenol, which can be monitored at a wavelength of 405 nm. researchgate.netcaymanchem.com This direct assay format eliminates the need for auxiliary enzymes, simplifying the experimental procedure. researchgate.net The unique properties of this compound make it a valuable tool for the accurate and sensitive measurement of α-amylase activity in various biological fluids. nih.govnih.gov
Research Findings on this compound
| Property | Finding | Reference |
|---|---|---|
| Enzymatic Specificity | Specifically hydrolyzed by α-amylase. nih.govnih.gov The β-linkage of the 2-chloro-4-nitrophenyl group is not cleaved by α-amylases. researchgate.net | researchgate.netnih.govnih.gov |
| Reaction Product | Upon hydrolysis by α-amylase, it releases 2-chloro-4-nitrophenol. researchgate.netcaymanchem.com | researchgate.netcaymanchem.com |
| Detection Wavelength | The released 2-chloro-4-nitrophenol is quantified by colorimetric detection at 405 nm. researchgate.netcaymanchem.com | researchgate.netcaymanchem.com |
| Assay Sensitivity | The molar absorbance of the liberated 2-chloro-4-nitrophenol is 1.8 times higher than that of 4-nitrophenol, leading to a more sensitive assay. | |
| Isoenzyme Specificity | Shows reduced differential sensitivity between pancreatic (P-type) and salivary (S-type) α-amylase isoenzymes compared to other substrates. d-nb.info | d-nb.info |
| Synthesis | Can be synthesized from β-cyclodextrin through a chemoenzymatic procedure. researchgate.netnih.gov | researchgate.netnih.gov |
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-6-(2-chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H74ClNO38/c49-12-3-11(50(73)74)1-2-13(12)75-42-30(67)23(60)36(15(5-52)77-42)84-44-32(69)25(62)38(17(7-54)79-44)86-46-34(71)27(64)40(19(9-56)81-46)88-48-35(72)28(65)41(20(10-57)82-48)87-47-33(70)26(63)39(18(8-55)80-47)85-45-31(68)24(61)37(16(6-53)78-45)83-43-29(66)22(59)21(58)14(4-51)76-43/h1-3,14-48,51-72H,4-10H2/t14-,15-,16-,17-,18-,19-,20-,21-,22+,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43+,44+,45+,46+,47+,48+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQOUXCAOOCZCY-KAMDTKEASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H74ClNO38 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1308.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90826-64-5 | |
| Record name | 2-Chloro-4-nitrophenyl maltoheptaoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090826645 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Mechanistic Enzymology of 2 Chloro 4 Nitrophenyl Maltoheptaoside Hydrolysis
Subsite Mapping and Active Site Architecture Elucidation
Influence of Substrate Chain Length on Cleavage Preference and Product Profile
The efficiency and pattern of α-amylase cleavage are significantly affected by the length of the maltooligosaccharide substrate. With 2-chloro-4-nitrophenyl maltoheptaoside, a substrate containing seven glucose units, α-amylases exhibit specific cleavage preferences. Human salivary and pancreatic α-amylases, for example, tend to hydrolyze longer maltooligosaccharide chains at internal α-1,4-glucosidic bonds. virginia.edu The presence of the 2-chloro-4-nitrophenyl (CNP) group at the reducing end allows for the convenient colorimetric detection of the reaction products. caymanchem.comcaymanchem.com
Upon hydrolysis by α-amylase, this compound is broken down into smaller fragments. The exact product profile depends on the specific α-amylase and the reaction conditions. For instance, studies with 2-chloro-4-nitrophenyl-α-D-maltotrioside, a shorter analog, have shown that human pancreatic and salivary amylases directly cleave the substrate to yield free 2-chloro-4-nitrophenol (B164951) and maltotriose (B133400). researchgate.netnih.gov This direct cleavage without the need for auxiliary enzymes simplifies the assay. researchgate.netnih.gov While both glycosylated and non-glycosylated forms of human salivary α-amylase can hydrolyze longer maltooligosaccharides like maltoheptaoside (G7) and maltopentaose (B1148383) (G5), they show different capacities for hydrolyzing shorter chains like maltotriose (G3). nih.govresearchgate.net This suggests that the substrate chain length is a critical determinant of the enzyme's action and the resulting product distribution.
Kinetic Characterization of Enzymatic Hydrolysis
Determination of Michaelis-Menten Parameters (K_m, V_max)
The Michaelis-Menten parameters, K_m (Michaelis constant) and V_max (maximum velocity), are fundamental to characterizing the kinetics of enzyme-catalyzed reactions. These parameters provide insights into the affinity of the enzyme for the substrate and the maximum rate of the reaction. For the hydrolysis of this compound, these values are determined by measuring the initial reaction rates at varying substrate concentrations. The release of the chromogenic product, 2-chloro-4-nitrophenol, is monitored spectrophotometrically. targetmol.com
While specific K_m and V_max values for the hydrolysis of this compound are not always explicitly reported in the provided search results, studies on similar substrates provide a basis for understanding. For example, research on modified 2-chloro-4-nitrophenyl β-D-maltopentaosides revealed that human α-amylases displayed smaller K_m values for substrates with hydrophobic modifications, indicating a higher affinity. nih.gov The determination of these kinetic parameters is crucial for comparing the efficiency of different α-amylases and for optimizing assay conditions.
Comparative Kinetics with Other Chromogenic Maltooligosaccharide Substrates
Comparing the kinetic behavior of α-amylases with different chromogenic substrates, such as 4-nitrophenyl-α-D-maltoheptaoside and 2-chloro-4-nitrophenyl-4-O-α-D-galactopyranosylmaltoside, offers valuable information on substrate specificity.
The substrate 4-nitrophenyl-α-D-maltoheptaoside is structurally similar to its 2-chloro-4-nitrophenyl counterpart, differing in the absence of a chlorine atom on the phenyl ring. This difference can influence the electronic properties of the leaving group and potentially affect the enzyme's catalytic activity. Methods using unprotected 4-nitrophenyl-α-D-maltoheptaoside have been compared with those using ethylidene-protected versions, showing that while the turnover rates differ, a conversion factor can be established to correlate the activities. nih.gov
The substrate 2-chloro-4-nitrophenyl-4-O-α-D-galactopyranosylmaltoside introduces a galactose residue, which significantly alters the substrate structure. This modification can be used to differentiate between amylase activities. For instance, this substrate has been employed to specifically measure total and pancreatic amylase. researchgate.net The hydrolysis of this substrate by salivary amylase has also been characterized, demonstrating its utility in specific enzyme assays. researchgate.net
The following table presents a conceptual comparison of kinetic parameters that might be observed with different substrates, based on the principles of enzyme kinetics.
| Substrate | Expected Relative K_m | Expected Relative V_max | Rationale for Expected Differences |
|---|---|---|---|
| This compound | Reference | Reference | Standard chromogenic substrate. |
| 4-Nitrophenyl-α-D-maltoheptaoside | Potentially higher | Potentially lower | The less electronegative aglycone may result in weaker binding and a slower release of the chromophore. |
| 2-Chloro-4-nitrophenyl-4-O-α-D-galactopyranosylmaltoside | Significantly higher | Significantly lower | The presence of a galactose unit is likely to decrease the affinity of α-amylase, which is specific for α-1,4-glucosidic linkages. |
Influence of Environmental Factors on Enzymatic Activity
Temperature Effects on Subsite Mapping and Catalysis
Temperature is a critical factor influencing the catalytic activity of α-amylases. Generally, an increase in temperature leads to a higher rate of hydrolysis of this compound, up to an optimal temperature. Beyond this point, the enzyme begins to denature, resulting in a rapid loss of activity. researchgate.net
pH Dependence of Enzymatic Hydrolysis and Product Detection
The pH of the reaction environment profoundly impacts the enzymatic hydrolysis of this compound. The catalytic activity of α-amylase is dependent on the ionization state of key amino acid residues within its active site. nih.gov Most α-amylases have an optimal pH at which they exhibit maximum activity, and deviations from this pH can lead to a significant decrease in the reaction rate. researchgate.net For example, one study determined the optimal pH for an α-amylase to be 6.28. nih.gov
Furthermore, the pH affects the detection of the liberated chromophore, 2-chloro-4-nitrophenol. The absorbance of 2-chloro-4-nitrophenol is pH-dependent due to its pKa value. d-nb.info Similarly, the absorbance of 4-nitrophenol (B140041), the product from related substrates, is also pH-dependent. researchgate.netnih.gov Therefore, it is essential to use a well-buffered system to maintain a constant pH throughout the assay to ensure both optimal enzyme activity and accurate quantification of the product. researchgate.netchemrxiv.orgchemrxiv.org The choice of buffer is also important, as some buffer components can interact with the enzyme or substrate.
The following table illustrates the typical pH optima for α-amylases from different sources.
| α-Amylase Source | Optimal pH | Reference |
|---|---|---|
| Human Salivary Amylase | 6.7-7.0 | virginia.edu |
| Human Pancreatic Amylase | 6.7-7.0 | virginia.edu |
| Bacillus licheniformis Amylase | 9.0 | N/A |
| Aspergillus oryzae Amylase | 4.7 | N/A |
Analytical Applications and Methodological Advancements Utilizing 2 Chloro 4 Nitrophenyl Maltoheptaoside
Development of Spectrophotometric Enzyme Assays
Spectrophotometric assays using 2-chloro-4-nitrophenyl maltoheptaoside offer a direct and continuous method for measuring enzyme activity. The principle is centered on the enzymatic cleavage of the substrate, which liberates a colored product that can be quantified in real-time.
The core of the assay lies in the enzymatic hydrolysis of this compound by enzymes such as α-amylase. This reaction cleaves the glycosidic bond, releasing the chromophore 2-chloro-4-nitrophenol (B164951) (CNP). researchgate.net The liberation of CNP, a yellow-colored compound, results in an increase in absorbance, which is directly proportional to the enzyme's activity. nih.gov This change in color can be continuously monitored using a spectrophotometer at a specific wavelength where CNP exhibits strong absorption. The most commonly used wavelength for kinetic assays is 405 nm. researchgate.netnih.govresearchgate.net Other wavelengths, such as 313 nm, have also been utilized, particularly in the context of product detection during substrate isolation via HPLC. nih.gov
Substrates based on 2-chloro-4-nitrophenol were developed to overcome significant disadvantages associated with earlier chromogenic substrates, such as those using 4-nitrophenyl (p-nitrophenyl) derivatives. nih.govnih.gov The advantages of this compound are significant and multifaceted.
Firstly, the molar lineic absorbance of the liberated 2-chloro-4-nitrophenol is approximately 1.8 times higher than that of 4-nitrophenol (B140041), which inherently increases the signal generated per molecule of hydrolyzed substrate. nih.govnih.gov Secondly, CNP has a more acidic pK value compared to 4-nitrophenol. At the neutral or slightly acidic pH conditions (typically pH 6.8–7.2) used for α-amylase assays, CNP exists almost entirely in its colored phenolate (B1203915) form. researchgate.net In contrast, due to the higher pK value of 4-nitrophenol, only about 50% of the released product is in its spectrophotometrically detectable form under the same conditions. nih.govnih.gov This means that with the new substrate, the total amount of product formed is measured, leading to a more accurate and robust assessment of enzyme activity. nih.govnih.gov
| Feature | 2-Chloro-4-nitrophenyl Glycosides | Conventional 4-Nitrophenyl Glycosides | Reference |
|---|---|---|---|
| Molar Absorptivity | ~1.8 times higher | Baseline | nih.gov, nih.gov |
| Product Detectability (at assay pH) | Total product is detectable | Approximately 50% of product is detectable | nih.gov, nih.gov |
| Indicator pK value | More acidic | Less acidic | nih.gov, nih.gov |
The superior chemical properties of this compound translate directly into improved assay performance. The combination of higher molar absorptivity and full product detectability results in a test that is significantly more sensitive than those employing 4-nitrophenyl derivatives. nih.govnih.govresearchgate.net In one comparative study, the new test was found to be 3.6 times more sensitive. nih.gov
A crucial advantage for automated and high-throughput analysis is the elimination or significant reduction of a "lag phase." Assays utilizing this substrate exhibit rapid color development with linear kinetics, often in less than 30 seconds. researchgate.netmdpi.com This contrasts with older methods that could have a noticeable delay before a steady rate of color change was achieved, complicating kinetic calculations and extending assay time. nih.govmdpi.com The absence of a lag phase allows for more accurate and faster results, making the assay highly suitable for modern analytical instruments. researchgate.net
Advanced Analytical Techniques for Reaction Monitoring and Product Characterization
Beyond simple activity measurements, this compound serves as a valuable tool for in-depth studies of enzyme function. Advanced analytical methods are employed to separate, identify, and quantify the various products formed during the enzymatic reaction.
High-Performance Liquid Chromatography (HPLC) is a powerful technique used to monitor the enzymatic hydrolysis of this compound. nih.govresearchgate.net By employing HPLC, researchers can separate the unreacted substrate from the liberated 2-chloro-4-nitrophenol and the various maltooligosaccharide fragments that are produced. nih.gov This separation allows for the precise quantification of each product, providing detailed insights into the enzyme's cleavage pattern and reaction kinetics. nih.govresearchgate.net For example, HPLC analysis can confirm the specific glycosidic bonds that are cleaved by an enzyme and identify the size of the resulting sugar chains.
For definitive structural confirmation of the oligomeric products, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is an invaluable tool. This technique is highly effective for the fast and simple determination of the molecular weight of oligosaccharides. When α-amylase hydrolyzes the maltoheptaoside substrate, it generates a mixture of smaller sugar chains (oligomers). MALDI-TOF MS analysis of the reaction mixture allows for the precise measurement of the mass of these fragments. From the mass, the degree of polymerization (i.e., the number of glucose units) of each product can be determined, confirming the nature of the oligomers released during the reaction. This provides conclusive evidence of the enzyme's specific mode of action on the substrate.
Isothermal Titration Calorimetry (ITC) for Thermodynamic and Kinetic Studies of Enzyme-Substrate Interactions
Isothermal Titration Calorimetry (ITC) has emerged as a powerful technique for the detailed investigation of enzyme kinetics and thermodynamics, owing to its sensitivity and broad applicability. nih.govresearchgate.net This method directly measures the heat released or absorbed during a biochemical reaction in real-time, providing a direct window into the energetics of enzyme-substrate interactions. researchgate.net
Studies utilizing ITC to investigate the hydrolysis of chromophore-containing maltooligomers by enzymes like human salivary α-amylase have provided valuable insights. Research has shown that the presence of an aromatic chromophore group, such as the 2-chloro-4-nitrophenyl group, does not significantly affect the Michaelis constant (KM) when compared to natural substrates like maltoheptaose (B131047). nih.govresearchgate.net This suggests that such modified substrates can act as reliable models for starch in kinetic studies. nih.gov
However, other ITC-based studies have noted that the Km values for some fluorogenic substrate analogs can be substantially lower than those of the native substrates. researchgate.net This discrepancy is potentially attributable to interactions between the chromophore and the enzyme's active site. researchgate.net ITC stands as a valuable tool for elucidating these nuanced thermodynamic and kinetic parameters, offering information that can be difficult to obtain through traditional biochemical assays. researchgate.net
Comparative Analysis with Established Enzymatic Assays
The use of this compound offers several analytical advantages over assays employing other substrates, such as those based on 4-nitrophenyl derivatives.
Evaluation of Analytical Performance Parameters (e.g., precision, reagent stability, linearity)
Assays utilizing 2-chloro-4-nitrophenyl-β-D-maltoheptaoside demonstrate robust analytical performance. The precision of the method is high, with low coefficients of variation (CV) for both intra- and inter-assay measurements. d-nb.info The linearity of the assay is maintained up to high enzyme activities, allowing for the accurate measurement of a wide range of sample concentrations without the need for dilution. d-nb.info
Reagent stability is a critical parameter for routine clinical use. Solutions of the reagent containing 2-chloro-4-nitrophenyl-β-D-maltoheptaoside are stable for at least 48 hours when stored at 4°C. d-nb.info At room temperature, the stability is between 8 to 10 hours, with little difference observed between storage in the dark or in daylight. d-nb.info This compares favorably with some other chromogenic substrates that may have more limited stability once reconstituted. nih.gov A related β-form substrate, 2-chloro-4-nitrophenyl-β-D-maltotrioside, has also been shown to have a longer half-life in solution compared to other reference substrates. researchgate.net
| Parameter | Finding | Source(s) |
| Precision | Within-Run Imprecision: CV of 2.14% at 111.7 U/L and 1.47% at 307.1 U/L. | d-nb.info |
| Between-Runs Imprecision: Data available in source literature. | d-nb.info | |
| Reagent Stability | Stable for at least 48 hours at 4°C. | d-nb.info |
| Stable for 8-10 hours at room temperature (20°C). | d-nb.info | |
| Linearity | Linear up to at least 750 U/L at 25°C. | d-nb.info |
This interactive table summarizes key analytical performance parameters for assays using 2-chloro-4-nitrophenyl-β-D-maltoheptaoside.
Assessment of Interference from Endogenous Components (e.g., glucose, bilirubin (B190676), hemoglobin)
A significant advantage of the assay using 2-chloro-4-nitrophenyl-β-D-maltoheptaoside is its reduced susceptibility to interference from common endogenous substances found in biological samples. d-nb.infonih.govsigmaaldrich.com This enhanced specificity is partly due to the high sensitivity of the assay, which allows for the use of smaller sample volumes, thereby minimizing the concentration of potential interferents. d-nb.infonih.gov
Studies have demonstrated minimal interference from several key components:
Glucose: While very high concentrations of glucose (>50 mmol/L) can cause a slight inhibition of the ancillary α-glucosidase enzyme, this effect is lower than that observed in other tests. d-nb.info
Bilirubin: The influence of bilirubin is minimal and predictable, causing a slight signal increase of about 2 to 3%, whereas other tests can show unpredictable effects of up to 5-8%. d-nb.info
Hemoglobin: Interference from hemoglobin begins at concentrations above 1.5 g/L, where it can decrease the signal. d-nb.info
Ascorbic acid: No influence from ascorbic acid was observed. d-nb.info
| Endogenous Component | Interference Level/Effect | Source(s) |
| Glucose | Slight inhibition at concentrations >50 mmol/L. | d-nb.info |
| Bilirubin | Slight signal increase of 2-3%. | d-nb.info |
| Hemoglobin | Signal decrease at concentrations >1.5 g/L. | d-nb.info |
| Ascorbic Acid | No influence on the test. | d-nb.info |
This interactive table outlines the effects of common endogenous components on α-amylase assays utilizing 2-chloro-4-nitrophenyl-β-D-maltoheptaoside.
Differential Affinity of Isoenzymes (e.g., pancreatic vs. salivary α-amylase) for the Substrate
A notable advantage of 2-chloro-4-nitrophenyl-β-D-maltoheptaoside is that both pancreatic (P-type) and salivary (S-type) α-amylase isoenzymes exhibit nearly identical affinity for it. d-nb.infonih.govsigmaaldrich.com This is a distinct improvement over many other oligosaccharide substrates, including 4-nitrophenyl derivatives, for which the salivary isoenzyme often demonstrates a significantly higher affinity. d-nb.info
This differential affinity can lead to inaccuracies in the assessment of total α-amylase activity, particularly when the isoenzyme composition of a sample is abnormal. The relative affinity of the isoenzymes can be expressed as the S/P quotient. For 2-chloro-4-nitrophenyl-β-D-maltoheptaoside, this quotient is approximately 1.0, indicating equal reactivity. d-nb.info This contrasts with other substrates like maltotetraose, where the S/P quotient is 1.59, and 4-nitrophenyl-α-D-maltoheptaoside, where it is 1.24. d-nb.info This characteristic ensures a more accurate measurement of total α-amylase activity regardless of the isoenzyme source. d-nb.infosigmaaldrich.com Structural differences in the active site grooves of pancreatic and salivary α-amylase may account for the varying affinities observed with other substrates and inhibitors. nih.gov
| Substrate | S/P Quotient (Affinity of Salivary vs. Pancreatic Isoenzyme) | Source(s) |
| 2-Chloro-4-nitrophenyl-β-D-maltoheptaoside | 1.098 | d-nb.info |
| 2-Chloro-4-nitrophenyl-α-D-maltoheptaoside | 1.235 | d-nb.info |
| 4-Nitrophenyl-α-D-maltoheptaoside | 1.241 | d-nb.info |
| Maltotetraose | 1.59 | d-nb.info |
This interactive table compares the S/P quotient for 2-chloro-4-nitrophenyl-β-D-maltoheptaoside and other substrates, highlighting its near-equal affinity for pancreatic and salivary α-amylase isoenzymes.
Research Perspectives and Future Directions
Design of Novel Chromogenic and Fluorogenic Maltooligosaccharide Probes with Enhanced Properties
The foundational design of 2-chloro-4-nitrophenyl maltoheptaoside, while effective, serves as a scaffold for the development of next-generation probes with superior characteristics. Research efforts are centered on enhancing sensitivity, specificity, and kinetic properties.
One key strategy involves the modification of the chromophore. The selection of 2-chloro-4-nitrophenol (B164951) over the more traditional 4-nitrophenol (B140041) was a significant advancement. Due to its more acidic nature and higher molar lineic absorbance, 2-chloro-4-nitrophenol allows for a more sensitive assay, as the totality of the released product contributes to the measurable absorbance under typical assay conditions. d-nb.info
Future designs aim to synthesize substrates with different chromophores or fluorophores that offer even greater signal intensity or shifts in wavelength to avoid interference from biological sample components. Another critical area of development is enhancing substrate specificity. A common issue with simple maltooligosaccharide substrates is their susceptibility to cleavage by other common glycosidases, such as α-glucosidase, which can lead to inaccurate measurements of α-amylase activity. mdpi.com To circumvent this, researchers have developed "blocked" substrates. researchgate.net By adding a protective group, such as an ethylidene group, to the non-reducing end of the maltooligosaccharide chain, the substrate is rendered resistant to exo-acting enzymes like α-glucosidase. researchgate.net Only the endo-acting α-amylase can cleave the internal glycosidic bonds, initiating the reaction sequence that leads to chromophore release.
Furthermore, modifications to the glycosidic chain itself are being explored to fine-tune kinetic parameters. Studies involving the synthesis of modified 2-chloro-4-nitrophenyl maltopentaosides revealed that introducing hydrophobic modifications can lead to lower Michaelis constants (Km), indicating a higher affinity between the enzyme and the substrate. nih.gov These modifications, such as adding bromo or azido (B1232118) groups, can create substrates that are hydrolyzed more rapidly and efficiently by specific amylases. nih.gov
| Design Strategy | Objective | Example/Method | Reference |
|---|---|---|---|
| Chromophore Modification | Increase sensitivity and reduce interference | Use of 2-chloro-4-nitrophenol instead of 4-nitrophenol for higher molar absorbance and a more favorable pKa. | d-nb.info |
| Blocking Groups | Improve specificity for endo-acting amylases | Addition of an ethylidene group to the non-reducing end to prevent cleavage by exo-acting α-glucosidases. | researchgate.net |
| Glycosidic Chain Modification | Optimize kinetic properties (e.g., lower Km) | Introduction of hydrophobic groups (e.g., bromo, azido) at specific positions on the sugar rings. | nih.gov |
| Fluorogenic Tags | Enhance detection limits | Replacing the chromophore with a fluorophore like 4-methylumbelliferone. | mdpi.com |
Exploration of this compound in Diverse Enzyme Systems Beyond Alpha-Amylases
While this compound is predominantly used for assaying α-amylase, its potential as a substrate for other carbohydrate-active enzymes (CAZymes) remains an area ripe for exploration. The specificity of this substrate is derived from its α-1,4 linked glucose units, which are the natural target of amylases. However, the broader family of glycoside hydrolases (GHs) contains numerous enzymes that act on related structures.
Currently, the application of this specific substrate beyond amylases is limited, primarily due to its high specificity. However, the principles of its design can be adapted to create probes for other enzymes. For instance, altering the glycosidic linkage from α-1,4 to β-1,4 could yield a chromogenic substrate for cellulases. Similarly, creating oligosaccharides with different sugar monomers (e.g., xylose) could produce substrates for xylanases.
The transglycosylation capabilities of some enzymes offer a pathway to synthesize novel substrates. For example, cyclodextrin (B1172386) glycosyltransferases can be used to attach the 2-chloro-4-nitrophenyl group to different oligosaccharides, potentially creating a panel of substrates to screen for activity in diverse enzyme families. d-nb.infomdpi.com Research into the substrate promiscuity of various glycosidases could reveal unexpected cross-reactivity with this compound, particularly under non-standard conditions or with enzymes from extremophiles. Such studies would broaden the diagnostic utility of the compound and provide new tools for enzyme discovery and characterization.
Computational and Structural Biology Approaches to Elucidate Detailed Enzyme-Substrate Mechanisms
Understanding the precise molecular interactions between this compound and the active site of α-amylase is crucial for interpreting assay results and for the rational design of new substrates and inhibitors. Computational and structural biology techniques are indispensable tools for achieving this level of detail.
Molecular docking and molecular dynamics (MD) simulations can bridge this gap by modeling the binding of this compound into the known structures of various α-amylases. mdpi.com These computational approaches can predict the preferred binding pose, calculate binding energies, and identify the specific hydrogen bonds and hydrophobic interactions that stabilize the enzyme-substrate complex. Such models can explain the observed kinetics and cleavage patterns, for instance, by revealing why certain glycosidic bonds are preferentially hydrolyzed. This detailed mechanistic understanding is essential for interpreting subsite mapping experiments, which use a series of 2-chloro-4-nitrophenyl maltooligomers to probe the binding affinity and catalytic efficiency of each subsite within the enzyme's active site. researchgate.net
| Method | Application to this compound | Potential Insights | Reference |
|---|---|---|---|
| X-ray Crystallography | Determine the 3D structure of α-amylase in complex with the substrate or its products. | Identify key catalytic residues, conformational changes upon binding, and the precise orientation of the substrate in the active site. | nih.govsigmaaldrich.com |
| Molecular Docking | Predict the binding mode of the substrate within the enzyme's active site. | Elucidate specific interactions (hydrogen bonds, hydrophobic contacts) and estimate binding affinity. | mdpi.com |
| Molecular Dynamics (MD) Simulation | Simulate the dynamic behavior of the enzyme-substrate complex over time. | Understand the flexibility of the substrate and enzyme, and model the catalytic process of glycosidic bond cleavage. | nih.gov |
| Subsite Mapping | Experimentally determine bond cleavage frequencies using a series of CNP-maltooligomers. | Quantify the contribution of individual subsites to the overall binding energy and catalytic efficiency. | researchgate.net |
Expanding Applications in Glycomics and Glycoengineering Research for Carbohydrate-Active Enzymes
The fields of glycomics and glycoengineering are focused on understanding the roles of complex carbohydrates and engineering the enzymes that build and degrade them. Chromogenic substrates like this compound are enabling technologies in these domains, particularly for high-throughput screening and enzyme engineering.
In glycomics, a major goal is to functionally characterize the vast number of CAZymes found in genomes. frontiersin.org Chromogenic substrates provide a simple and robust method for detecting specific enzyme activities in complex biological samples or from large libraries of cloned enzymes. dcfinechemicals.com Their use in microplate-based assays allows for the rapid screening of thousands of samples, accelerating the discovery of novel enzymes with desired properties, such as enhanced stability or altered specificity. nih.gov This is crucial for building a comprehensive understanding of an organism's "glycome."
In glycoengineering, the objective is to create new enzymes with tailored functionalities. The insights gained from structural and computational studies (as described in 5.3) on how substrates like this compound bind to enzymes can guide protein engineering efforts. nih.gov For example, by using site-directed mutagenesis, researchers can alter amino acids in the active site to change an enzyme's substrate specificity or its product profile. nih.gov An assay using a chromogenic substrate provides a straightforward way to screen the resulting mutant libraries for variants with the desired activity. This iterative cycle of design, mutation, and screening is a powerful paradigm for developing bespoke biocatalysts for applications in biotechnology and medicine. nih.gov
Q & A
Q. Experimental Design :
Use substrates with systematically varied maltooligosaccharide chain lengths (e.g., G3–G7).
Measure kinetic parameters (, ) and cleavage patterns (via HPLC or TLC).
Compare hydrolysis rates to map subsite affinities (e.g., Bacillus licheniformis α-amylase prefers G6–G7 for optimal activity) .
Data Interpretation : Higher for longer chains indicates extended substrate binding clefts. Contradictions between studies may arise from enzyme source variations (e.g., human vs. bacterial amylases) .
What methodologies resolve contradictions in reported catalytic efficiencies of α-amylases with this substrate?
Q. Strategies :
- Standardization : Use identical buffer systems (e.g., 50 mM phosphate, pH 6.9) and pre-incubate enzymes to ensure consistent activity.
- Complementary assays : Validate kinetic data with isothermal titration calorimetry (ITC) to measure binding thermodynamics .
- Structural analysis : Perform X-ray crystallography or molecular docking to correlate enzyme-substrate interactions with activity differences .
Case Study : Discrepancies in human salivary vs. pancreatic α-amylase efficiency were resolved by comparing hydrolysis products under identical conditions .
How can this substrate be adapted for high-throughput α-amylase profiling under non-physiological conditions?
Q. Advanced Protocol :
Use blocked derivatives (e.g., 4-nitrophenyl-α-maltoheptaoside blocked at the reducing end) to stabilize the substrate at extreme pH or temperature.
Perform a two-step assay:
- Initial enzymatic reaction at desired conditions.
- Terminate the reaction and measure chromogen release under optimized detection parameters (e.g., pH 10.5 for maximum 405 nm absorbance) .
Application : This approach enables enzyme characterization in industrial processes (e.g., starch liquefaction at high temperatures).
What structural features of the substrate influence its interaction with bacterial vs. human α-amylases?
Q. Key Factors :
- Chloro-nitrophenyl group : The β-configuration enhances steric accessibility for human amylases, while bacterial enzymes tolerate α-linked substrates .
- Chain length : Bacterial amylases (e.g., Bacillus spp.) exhibit higher activity with G7 due to extended substrate-binding grooves, whereas human isoforms show broader chain-length tolerance .
Experimental Validation : Compare inhibition kinetics using acarbose (a competitive inhibitor) to differentiate binding modes between enzyme classes .
How can researchers investigate the cooperative binding mechanism of α-amylases with this substrate?
Q. Methodology :
Conduct stopped-flow kinetic assays to measure transient-state hydrolysis rates.
Analyze progress curves for sigmoidal behavior, indicating cooperative interactions between enzyme subsites.
Use site-directed mutagenesis to disrupt putative subsites and assess impact on and cooperativity .
Data Example : Studies on Bacillus licheniformis α-amylase revealed cooperative binding at subsites -3 to +2, critical for processive hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
